molecular formula C27H22F3N5O2S2 B3017356 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 896677-80-8

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B3017356
CAS No.: 896677-80-8
M. Wt: 569.62
InChI Key: RQTLXRQRKPOJMS-UHFFFAOYSA-N
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Description

The compound 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a structurally complex molecule featuring a benzo[d]thiazolone core, a phenethyl-substituted 1,2,4-triazole ring, a thioether linkage, and a trifluoromethylphenyl acetamide moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and coupling strategies, as observed in analogous compounds .

Properties

IUPAC Name

2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3N5O2S2/c28-27(29,30)19-10-4-5-11-20(19)31-24(36)17-38-25-33-32-23(34(25)15-14-18-8-2-1-3-9-18)16-35-21-12-6-7-13-22(21)39-26(35)37/h1-13H,14-17H2,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTLXRQRKPOJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential biological activities. Its structural composition includes a triazole ring, a thiazole moiety, and a trifluoromethyl group, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Molecular Characteristics

The molecular formula of the compound is C27H22F3N5O2S2C_{27}H_{22}F_3N_5O_2S_2, with a molecular weight of 569.62 g/mol . The compound's structure is characterized by multiple functional groups that may enhance its biological activity.

PropertyValue
Molecular FormulaC27H22F3N5O2S2
Molecular Weight569.62 g/mol
Purity≥ 95%

Biological Activity Overview

The compound has been evaluated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the triazole and thiazole rings is particularly significant as these structures are often associated with diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the studied compound have shown promising results against various bacterial strains:

  • Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.
  • Fungal pathogens like Candida albicans and Aspergillus niger.

In one study, a related thiazole derivative demonstrated minimum inhibitory concentration (MIC) values ranging from 0.7 to 3.91 µg/mL , indicating potent antimicrobial activity compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through various models. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro and in vivo. For instance, thiazole derivatives have been linked to reduced inflammation in models of arthritis and colitis .

Case Studies

Several studies have highlighted the biological efficacy of compounds structurally related to the target compound:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their ability to inhibit Th17 cell differentiation, showing promising results in mouse models of autoimmune diseases .
  • Triazole Compounds : Research focusing on triazole-containing compounds revealed their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the functional groups can lead to enhanced potency or selectivity against specific targets.

Key Findings from SAR Studies:

  • The presence of electron-withdrawing groups (e.g., trifluoromethyl) improves lipophilicity and bioavailability.
  • Substituents on the thiazole ring significantly affect antimicrobial and anti-inflammatory activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives reported moderate to good antibacterial activity against several bacterial strains, with MIC values ranging from 0.17 to >3.75 mg/mL . The compound's structure suggests it may share these antimicrobial properties due to the presence of the triazole and thiazole moieties.

Case Study: Antibacterial Evaluation
A comparative study involving related compounds demonstrated that derivatives containing a chlorophenyl group showed enhanced activity against Staphylococcus aureus and Escherichia coli. The most active compound in that series had an MIC of 0.23 mg/mL against E. coli, indicating that structural modifications can significantly influence biological efficacy .

Antifungal Properties

The compound has been studied for its antifungal activity due to the thiazole and triazole components, which are known to exhibit such properties. Research has shown that derivatives of this compound can act as effective antifungal agents, potentially useful in agricultural and pharmaceutical applications .

Agricultural Applications

Given its antimicrobial and antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its ability to inhibit fungal growth could provide an alternative to traditional chemical fungicides, offering a more environmentally friendly solution for crop protection .

Material Science

The unique chemical structure of this compound also opens avenues for applications in material science, particularly in developing antimicrobial coatings or additives for materials used in healthcare settings, where infection control is critical .

Research Findings and Insights

Recent studies have focused on synthesizing various derivatives of the compound to enhance its biological activity. For instance, modifications in the phenethyl group have shown improved antibacterial activity against specific pathogens . The ongoing research aims to optimize these compounds for better efficacy and reduced toxicity.

Conclusions

The compound 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide holds significant promise across various fields due to its diverse applications in antimicrobial and antifungal activities, agricultural use as a potential fungicide, and material science innovations. Continued research is essential to fully understand its capabilities and to develop effective applications that can benefit both health and industry.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of the target compound lies in its combination of a benzo[d]thiazolone group and a phenethyl-triazole-thioacetamide scaffold. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Biological Relevance
Target compound 1,2,4-Triazole + thioacetamide - 2-Oxobenzo[d]thiazol-3(2H)-ylmethyl
- Phenethyl
- 2-(Trifluoromethyl)phenyl
Potential kinase/modulator activity (inferred)
2-[(4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 1,2,4-Triazole + thioacetamide - 3-Methylphenyl
- (4-Methylphenyl)sulfanylmethyl
- 2-(Trifluoromethyl)phenyl
Structural analog; likely similar physicochemical properties
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Thiadiazole + acetamide - 4-(Trifluoromethyl)phenyl
- Mercapto group
Antibacterial/antifungal activity (hypothesized)
2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide 1,2,4-Triazole + thioacetamide - 3-Bromophenyl
- 4-Chloro-3-(trifluoromethyl)phenyl
Nonlinear optical (NLO) applications

Key Observations :

  • The trifluoromethylphenyl group is a common pharmacophore in analogs, enhancing lipophilicity and metabolic stability .
  • Replacing the benzo[d]thiazolone group with a thiophene or sulfanylmethyl moiety (as in ) alters electronic properties and binding affinity.

Comparative Reaction Yields :

Compound Key Step Yield Catalyst/Solvent Reference
Target compound (hypothesized) Thioether formation ~70–80% DMF, K₂CO₃
9c (from ) Click chemistry (triazole) 85% CuI, DIPEA, CH₃CN
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)...)thio)acetamide Acetamide coupling 91% EDC/HOBt, CH₃CN

Efficiency Notes:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) achieves high regioselectivity for triazole rings .
  • Substituents on the phenyl ring (e.g., trifluoromethyl) may reduce yields due to steric hindrance .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility :

  • The target compound’s melting point is expected to exceed 200°C, similar to analogs with trifluoromethyl groups (e.g., 251–315°C in ).
  • Lipophilicity (logP) is likely higher than non-fluorinated analogs due to the trifluoromethyl group .

Spectroscopic Data :

  • IR : Strong absorption bands for C=O (1680–1720 cm⁻¹, acetamide), C-F (1100–1200 cm⁻¹), and C=S (650–750 cm⁻¹) .
  • ¹H NMR : Distinct signals for phenethyl protons (δ 2.8–3.2 ppm, multiplet) and trifluoromethylphenyl aromatic protons (δ 7.4–8.1 ppm) .

Q & A

Basic: What synthetic methodologies are employed for synthesizing this compound?

Answer:
The synthesis of structurally analogous 1,2,4-triazole derivatives typically involves:

  • Step 1: Heating 5-substituted-4H-1,2,4-triazol-3-thiones with chloroacetic acid to form thioacetic acids.
  • Step 2: Salt formation via reaction with sodium/potassium hydroxides or transition metal sulfates (e.g., Cu²⁺, Zn²⁺) to improve solubility and stability .
  • Key Validation: Elemental analysis and IR spectroscopy confirm structural integrity, while thin-layer chromatography ensures purity .

Basic: How is the structural integrity of the compound confirmed?

Answer:
A multi-technique approach is used:

  • Elemental Analysis: Quantifies C, H, N, and S content to verify molecular composition.
  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
  • Chromatography (TLC/HPLC): Validates purity and monitors reaction progress .

Advanced: How can researchers optimize synthesis yield and scalability?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for thioether bond formation .
  • Stoichiometry Adjustments: Optimize molar ratios of reactants (e.g., thione:chloroacetic acid at 1:1.2) to minimize side products.
  • Catalysis: Transition metal ions (e.g., Fe²⁺, Cu²⁺) accelerate salt formation .

Advanced: How to address discrepancies in reported biological activity data across studies?

Answer:

  • Standardized Assays: Use consistent protocols (e.g., MIC for antimicrobial activity) to reduce variability .
  • Substituent Analysis: Compare activity trends; e.g., electron-withdrawing groups (CF₃) may enhance membrane permeability, while methoxy groups improve antifungal efficacy .
  • Computational Modeling: Predict structure-activity relationships (SAR) using DFT or molecular docking to rationalize experimental outcomes .

Basic: What pharmacological activities are associated with structurally related compounds?

Answer:

  • Antimicrobial: Methoxy-substituted triazoles show potent activity against S. aureus (MIC = 2–8 µg/mL) .
  • Anticancer: Metal complexes (e.g., Cu²⁺ salts) exhibit enhanced cytotoxicity via ROS generation .
  • Anti-inflammatory: Benzothiazole moieties modulate COX-2 pathways in murine models .

Advanced: What strategies improve bioavailability and pharmacokinetic properties?

Answer:

  • Salt Formation: Sodium/potassium salts enhance aqueous solubility (e.g., 5x increase in solubility for sodium acetates) .
  • Metal Complexation: Zn²⁺ or Cu²⁺ chelates improve stability and tissue penetration .
  • Pro-drug Design: Esterification of thioacetic acids (e.g., morpholine derivatives) for controlled release .

Basic: What analytical techniques characterize thermal stability and decomposition profiles?

Answer:

  • Thermogravimetric Analysis (TGA): Measures mass loss during heating (decomposition onset ~200°C for triazole salts) .
  • Differential Scanning Calorimetry (DSC): Identifies phase transitions (e.g., melting points ~150–220°C) .

Advanced: How do solvent polarity and reaction temperature influence tautomeric equilibria?

Answer:

  • Polar Solvents (e.g., DMSO): Stabilize thione-thiol tautomers via hydrogen bonding, confirmed by IR shifts (~2550 cm⁻¹ for S-H) .
  • Temperature Effects: Higher temperatures (>80°C) favor thiol form, critical for subsequent alkylation reactions .

Basic: What safety precautions are recommended during synthesis?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile reagents (e.g., chloroacetic acid).
  • Protective Gear: Gloves and goggles to prevent skin/eye contact with metal sulfates or organic bases .

Advanced: How to resolve spectral data contradictions (e.g., NMR peak splitting)?

Answer:

  • High-Resolution NMR (500 MHz+): Resolve complex splitting patterns from aromatic protons or CF₃ groups.
  • 2D Techniques (COSY, HSQC): Assign overlapping signals in crowded regions (δ 7.0–8.5 ppm for phenyl groups) .

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